molecular formula C10H13NO B104604 6-Methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 42923-77-3

6-Methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B104604
CAS RN: 42923-77-3
M. Wt: 163.22 g/mol
InChI Key: YYTAYINRPUJPNH-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a compound that has been the subject of various research studies due to its interesting chemical properties and potential applications. The compound is a derivative of tetrahydroisoquinoline with a methoxy group at the 6-position, which influences its reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of derivatives of 6-methoxy-1,2,3,4-tetrahydroisoquinoline has been explored in several studies. For instance, methoxylated 1,2,3,4-tetrahydroisoquinoliniums were synthesized from N-methyl-laudanosine and N-methyl-noscapine, showing that quaternary ammonium derivatives have higher affinity for apamin-sensitive binding sites compared to tertiary amines . Additionally, a dynamic kinetic resolution method was employed to synthesize enantiopure 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with high enantiomeric excess, which is useful in the synthesis of modulators of nuclear receptors . Furthermore, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a new representative of quinoline proton sponges, was reported, showcasing the versatility of the compound in forming various derivatives .

Molecular Structure Analysis

The molecular structure of 6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been analyzed in several studies. For example, the crystal structure of the R-hydrochloride salt form of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline was determined by X-ray diffractometric analysis, revealing the spatial arrangement of the methoxy groups and the phenyl substituent .

Chemical Reactions Analysis

The chemical reactivity of 6-methoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives has been investigated through various reactions. The compound has been used as a precursor for the synthesis of novel stable fluorophores, such as 6-methoxy-4-quinolone, which exhibits strong fluorescence in a wide pH range and is highly stable against light and heat . Additionally, reactions of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione have been studied, leading to the synthesis of new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been characterized in various studies. For instance, the novel fluorophore 6-methoxy-4-quinolone was found to have a large Stokes' shift and high molar absorptivity, with fluorescence intensity that is not significantly affected by pH changes . The cytotoxic evaluation of novel tetrahydroquinoline derivatives revealed a strong relationship between selective cytotoxic activity on certain cell lines and the substitutions on the aryl ring at position C-2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline and related compounds are crucial in the synthesis of various modulators of nuclear receptors, including liver X receptors. An efficient dynamic kinetic resolution method has been developed for synthesizing enantiopure 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, demonstrating its importance in pharmaceutical chemistry (Forró, Megyesi, Paál, & Fülöp, 2016).
  • The compound has been characterized using NMR spectroscopy and X-ray crystallographic techniques, indicating its relevance in structural analysis and molecular identification (Jarraya et al., 2008).

Biological Activity and Pharmacological Potential

  • Certain derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, including 6-methoxy variants, have shown transiently increasing effects on the locomotor activity of mice, suggesting potential physiological roles in the brain (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).
  • The synthesis and evaluation of 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives as specific bradycardic agents, including 6-methoxy variants, provide insights into its potential applications in cardiovascular therapeutics (Kakefuda et al., 2003).

Molecular Interactions and Crystal Engineering

  • The compound's ability to form weak interactions involving organic fluorine has been studied, showing its utility in crystal engineering and the study of molecular packing features (Choudhury, Urs, Row, & Nagarajan, 2002).

Neuroprotective and Neurotoxic Activity

  • Research on 1-methyl-1,2,3,4-tetrahydroisoquinoline and its 6-methoxy derivatives has revealed their potential neuroprotective or neurotoxic activities, suggesting their relevance in neuropharmacological studies (Okuda, Kotake, & Ohta, 2003).

Safety And Hazards

6-Methoxy-1,2,3,4-tetrahydroisoquinoline is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . The hazard statements associated with it are H302 - H411, indicating that it is harmful if swallowed and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTAYINRPUJPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195567
Record name Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1,2,3,4-tetrahydroisoquinoline

CAS RN

42923-77-3
Record name 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
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Record name Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-
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Record name Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-
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Record name 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
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Synthesis routes and methods I

Procedure details

In methanol (100 ml), 6-methoxy-3,4-dihydroisoquinoline (10.4 g) was dissolved. To the resulting solution, water (10 ml) and then sodium borohydride (6.10 g) were added. The resulting mixture was stirred at room temperature for 15 minutes. The reaction mixture was concentrated under reduced pressure. The residue was dissolved in dichloromethane, followed by washing with water. The organic layer thus separated was dried over anhydrous sodium sulfate and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column (dichloromethane˜dichloromethane:methanol=100:15), whereby the title compound (7.95 g, 76%) was obtained.
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6.1 g
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100 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (41 g) was dissolved in H2O, basified with aqueous KOH solution and extracted with CHCl3. The CHCl3 extracts were dried over MgSO4 and evaporated to dryness to yield 33 g of 6-methoxy-1,2,3,4-tetrahydroisoquinoline base (0.2M). The base (33 g, 0.2M) and Palladium Black (1.5 g) were mixed together and heated at 160°-190° C. for 6 hours. The cooled reaction mixture was extracted with MeOH and the Palladium Black was filtered off. The MeOH was evaporated to dryness and the residue was chromatographed in CHCl3 on silica gel column. Fractions containing product were combined and evaporated to yield 6-methoxyisoquinoline as an oil (16 g, 50%).
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41 g
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Synthesis routes and methods IV

Procedure details

To a suspension of lithium aluminum hydride (10 g, 46 mmol) in tetrahydrofuran (100 mL) at 0° C. under nitrogen was added slowly a solution of the product of Example 53B (4.1 g, 23 mmol) in tetrahydrofuran (50 mL) over 0.5 hours and the mixture was heated at 70° C. for 2 hours. After cooling to 0° C., 15% sodium hydroxide (4.9 mL) was added slowly and the mixture was filtered and washed with ethyl acetate (50 mL). The filtrate was concentrated to give the crude title compound. MS: 164 (M+H+).
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10 g
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100 mL
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4.1 g
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50 mL
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4.9 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
240
Citations
HM Zhong, FJ Villani, R Marzouq - Organic process research & …, 2007 - ACS Publications
6-Methoxy-1,2,3,4-tetrahydroisoquinoline (1) or its hydrochloride salt (4) is an expensive chemical with limited commercial availability. We report an improved and practical synthesis of …
Number of citations: 16 pubs.acs.org
HJ Son, SH Han, JA Lee, CS Lee, JW Seo… - European Journal of …, 2016 - Elsevier
Parkinson’s disease (PD) is a neurodegenerative disorder characterized by degeneration of dopamine(DA)ergic neurons. Neuroinflammation caused by microglial activation is believed …
Number of citations: 13 www.sciencedirect.com
E Årstad, R Gitto, A Chimirri, R Caruso… - Bioorganic & medicinal …, 2006 - Elsevier
2-Acetyl-1-(4′-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, one of the most potent non-competitive AMPA antagonists described to date, has been labelled with carbon-…
Number of citations: 31 www.sciencedirect.com
N Nelson, K Gelotte, Y Tamura, H Sinclair… - The Journal of …, 1961 - ACS Publications
(2) Research Laboratories of the Upjohn Company, Kalamazoo, Mich. colored product which resisted purification. 4 5The infrared spectrum of the product is notconsistent with structure …
Number of citations: 9 pubs.acs.org
E Forró, R Megyesi, TA Paál, F Fülöp - Tetrahedron: Asymmetry, 2016 - Elsevier
Enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (ee >99%), useful in the synthesis of modulators of nuclear receptors, including liver X receptor and its …
Number of citations: 12 www.sciencedirect.com
KSTP McNaught, U Thull, PA Carrupt… - Biochemical …, 1995 - Elsevier
Mitochondrial respiratory failure secondary to complex I inhibition may contribute to the neurode-generative process underlying nigral cell death in Parkinson's disease (PD). …
Number of citations: 82 www.sciencedirect.com
JM Bobbitt, I Noguchi, H Yagi… - The Journal of Organic …, 1976 - ACS Publications
Racemic l, 2-dimethyl-7-hydroxy-6-methoxy-l, 2, 3, 4-tetrahydroisoquinoline (1) has been oxidatively coupled by controlled-potential electrolysis in excess base to yield one (3) of three …
Number of citations: 39 pubs.acs.org
X Fang, Y Yin, YT Chen, L Yao, B Wang… - Journal of medicinal …, 2010 - ACS Publications
Rho kinase (ROCK) is a promising drug target for the treatment of many diseases including hypertension, multiple sclerosis, cancer, and glaucoma. The structure−activity relationships (…
Number of citations: 66 pubs.acs.org
G Song, D Zhao, D Hu, Y Li, H Jin, Z Cui - Bioorganic & Medicinal …, 2015 - Elsevier
The design, synthesis, and biological evaluation of new phosphodiesterase type 4 (PDE4) inhibitors, which possessed 7-(cyclopentyloxy)-6-methoxy 1,2,3,4-tetrahydroisoquinoline ring, …
Number of citations: 17 www.sciencedirect.com
KSP McNaught, U Thull, PA Carrupt, C Altomare… - Biochemical …, 1996 - Elsevier
Isoquinoline derivatives exert 1-methyl-4-phenylpyridinium (MPP + )-like activity as inhibitors of complex I and α-ketoglutarate dehydrogenase activity in rat brain mitochondrial …
Number of citations: 51 www.sciencedirect.com

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